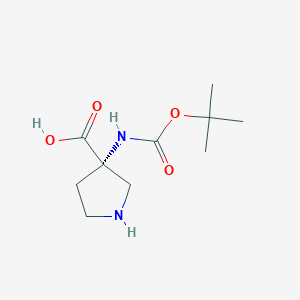

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Description

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.31 g/mol (CAS: N/A; related structure CAS: 652971-20-5 for a piperidine analog). The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in medicinal chemistry, particularly for protease inhibitors and peptidomimetics.

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLURLWWCZBOQG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Carboxylation: The protected pyrrolidine is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

High-pressure reactors: for carboxylation.

Automated synthesis equipment: to ensure reproducibility and efficiency.

Purification techniques: like crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Deprotection using acids like trifluoroacetic acid (TFA) followed by substitution reactions using various nucleophiles.

Major Products

Esters and Amides: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Substituted Pyrrolidines: Formed from substitution reactions.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group. It is commonly used in organic synthesis as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is employed as a building block in the synthesis of complex organic molecules. Its unique stereochemistry and functional groups make it valuable in asymmetric synthesis and chiral resolution processes.

- Biology It is used in the study of enzyme mechanisms and protein-ligand interactions.

- Medicine It serves as an intermediate in the synthesis of pharmaceutical compounds. It can also be used in synthesizing complex peptides with therapeutic potential.

- Industry It is utilized in the production of fine chemicals and agrochemicals.

Due to its chiral purity and the presence of the Boc protecting group, it is a valuable building block in peptide synthesis. The Boc group ensures chemoselective reactions during peptide chain elongation, while the stereochemistry at the C3 position allows for the incorporation of L-proline, an essential amino acid found in many proteins.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The carboxylic acid group can be oxidized to form derivatives such as esters or amides. Reagents like potassium permanganate or chromium trioxide in acidic conditions can be used.

- Reduction The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride or borane .

- Substitution The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), followed by substitution reactions using various nucleophiles.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid depends on its specific application. In general, it can act as a precursor or intermediate in biochemical pathways, interacting with various molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Table 1: Key Structural Features

Key Observations :

Core Ring : The target compound and its pyrrolidine analogs (CAS 1022164-11-9, 369623-85-8) feature a five-membered pyrrolidine ring, whereas the piperidine analog (CAS 652971-20-5) has a six-membered ring, impacting rigidity and conformational flexibility.

Substituents: The Boc group in the target compound is directly attached to the amino group at C3, whereas in piperidine/pyrrolidine analogs, it is typically at N1. Amino vs. Boc-amino: The amino-substituted analogs (CAS 1022164-11-9, 369623-85-8) lack the Boc protection at C3, making them more reactive but less stable under acidic conditions.

Stereochemistry: The (3S,4R) configuration in the piperidine compound introduces distinct spatial arrangements compared to the (S)-configured target compound, affecting binding affinity in chiral environments. The (3S,4S) and (3S,4R) pyrrolidine analogs demonstrate how minor stereochemical changes (e.g., C4 amino group orientation) alter physicochemical properties and biological activity.

Key Observations :

- The target compound is synthesized via iodophenylpropanoic acid intermediates, emphasizing its role in anticancer drug candidates.

- Piperidine analogs require additional steps for phenyl group incorporation , limiting their utility in high-throughput synthesis.

- Amino-substituted pyrrolidines prioritize Boc protection-deprotection strategies, balancing reactivity and stability for peptide-based therapeutics.

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. Its molecular formula is C10H18N2O4, and it is primarily used as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.

The mechanism of action for Boc-pyrrolidine largely depends on its application in biochemical pathways. The compound can act as a precursor or intermediate that interacts with various molecular targets, including enzymes and receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in subsequent chemical reactions, facilitating the formation of peptide bonds and influencing cellular processes.

1. Enzyme Interactions

Boc-pyrrolidine has been shown to interact with several enzymes involved in amino acid transport and metabolism. For example, studies have indicated that compounds similar to Boc-pyrrolidine can inhibit the ASCT2 transporter, which is crucial for maintaining amino acid homeostasis in cells. This inhibition has implications for cancer cell proliferation, where altered amino acid transport can affect tumor growth .

2. Cellular Effects

The compound influences various cellular processes by modulating signaling pathways. It can interact with kinases and phosphatases, leading to changes in gene expression and metabolic activity. For instance, Boc-pyrrolidine derivatives have been evaluated for their ability to inhibit cell viability in cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating potential pharmacological relevance in cancer therapy .

Case Study 1: Inhibition of ASCT2

A study investigated the inhibitory effects of Boc-pyrrolidine derivatives on the ASCT2 transporter using electrophysiological methods. The results showed that these compounds could significantly inhibit glutamine transport in a dose-dependent manner, highlighting their potential as therapeutic agents targeting amino acid transporters .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Boc-pyrrolidine | 10 | ASCT2 |

| Lc-BPE | 10 | ASCT2 |

Case Study 2: Cellular Proliferation Assay

In another study involving three cancer cell lines (MCF-7, LnCaP, MDA-MB-231), Boc-pyrrolidine derivatives were tested for their effects on cell viability. The findings indicated that these compounds inhibited cell growth in a time- and dose-dependent manner, suggesting their potential utility in cancer treatment strategies .

Q & A

Q. What are the key steps in synthesizing (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, and how is the Boc group utilized?

The synthesis typically involves multi-step reactions, including:

- Protection of the amine group : The tert-butoxycarbonyl (Boc) group is introduced via Boc-anhydride (di-tert-butyl dicarbonate) to protect the pyrrolidine nitrogen, preventing unwanted side reactions .

- Carboxylic acid functionalization : Subsequent steps may involve coupling reactions (e.g., with acetic acid derivatives) or chiral resolution to maintain stereochemical integrity .

- Deprotection : Controlled acidic conditions (e.g., TFA) selectively remove the Boc group post-synthesis . The Boc group’s steric bulk and stability under basic conditions make it ideal for protecting amines during synthesis .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- NMR spectroscopy : To confirm stereochemistry (e.g., H and C NMR for verifying the (S)-configuration at the chiral center) .

- X-ray crystallography : For resolving absolute configuration, often using SHELX software for refinement .

- HPLC-MS : To assess purity and detect impurities, especially in chiral synthesis .

Q. How does the pyrrolidine ring influence the compound’s reactivity in peptide coupling?

The pyrrolidine ring’s rigidity and secondary amine structure enhance nucleophilicity, facilitating amide bond formation. The Boc group prevents undesired protonation during coupling, improving reaction efficiency in solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound using crystallographic methods?

- Flack parameter analysis : X-ray data refined with SHELXL can determine absolute configuration by analyzing Bijvoet differences .

- Chiral chromatography : Post-synthesis, HPLC with chiral stationary phases (e.g., amylose-based columns) quantifies enantiomeric excess, validated against crystallographic data .

Q. What mechanistic insights explain side reactions during Boc deprotection?

Acidic deprotection (e.g., HCl/dioxane) may lead to pyrrolidine ring opening under harsh conditions. Kinetic studies via H NMR monitoring reveal optimal deprotection times (e.g., 2–4 hours in 4M HCl/dioxane) to minimize degradation .

Q. How can biological activity be assessed for derivatives of this compound?

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates.

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes, validated by crystallographic data from related pyrrolidine derivatives .

Q. How should researchers address contradictions in NMR and X-ray data for stereochemical assignments?

- Overlay analysis : Compare experimental H NMR shifts with DFT-calculated spectra (e.g., using Gaussian 16) to resolve discrepancies.

- Twinned crystals : SHELXL’s TWIN command refines twinned data, ensuring accurate stereochemical interpretation .

Q. What strategies stabilize this compound under varying pH conditions?

- pH stability assays : Monitor degradation via LC-MS at pH 2–12. The Boc group hydrolyzes rapidly below pH 3, requiring storage in neutral buffers .

- Lyophilization : Freeze-drying in inert atmospheres preserves stability for long-term storage .

Q. How can computational modeling optimize its pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME predict logP, solubility, and bioavailability. Substituent modifications (e.g., cyclopropyl groups) enhance membrane permeability .

- MD simulations : Analyze interactions with biological targets (e.g., GPCRs) to guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.